8-Methoxyimidazo[1,2-A]pyridine-6-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-4-6(9(12)13)5-11-3-2-10-8(7)11/h2-5H,1H3,(H,12,13) |
InChI Key |
WECNMUAQGPNEJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CN2C1=NC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyimidazo[1,2-A]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Methoxyimidazo[1,2-A]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic, alkaline, or neutral medium.
Reduction: NaBH4 or LiAlH4 in an appropriate solvent such as ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, or thiols can be used under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Methoxyimidazo[1,2-A]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxyimidazo[1,2-A]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on the position and nature of substituents . Key analogues include:
Key Observations :
Physicochemical Properties
- Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility compared to ester or halogenated analogues. For instance, 8-methoxy-6-carboxylic acid (logP ~1.2) is more hydrophilic than its methyl ester counterparts (e.g., methyl 8-bromo-6-carboxylate, logP ~2.5) .
- Molecular Weight : Halogenated derivatives (e.g., 6-iodo, MW 288.05) have higher molecular weights, which may impact permeability and pharmacokinetics .
Biological Activity
8-Methoxyimidazo[1,2-A]pyridine-6-carboxylic acid is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from recent studies and presenting data on its efficacy against various biological targets.
Chemical Structure and Properties
The compound has the molecular formula C10H10N2O2 and features a methoxy group at the 8-position of the imidazo ring. This structural configuration is significant as it influences the compound's reactivity and biological properties.
Biological Activity
Antimicrobial Properties
Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent antimicrobial activity. For instance, a study on related compounds showed minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis, indicating strong antibacterial effects . Although specific data on this compound is limited, its structural analogs suggest similar potential.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridines can inhibit critical cancer-related pathways. In one case study, a derivative was evaluated for its ability to disrupt Rab geranylgeranylation in HeLa cells, leading to reduced cell viability with IC50 values under 150 μM for several tested analogs . This suggests that this compound may also possess anticancer properties worth exploring.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the methoxy group may enhance binding affinity and selectivity towards these targets. For example, studies have shown that similar compounds inhibit ATP homeostasis by targeting QcrB in Mycobacterium tuberculosis .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Target Organism | MIC (μM) | IC50 (μM) | Notes |
|---|---|---|---|---|
| Compound 9 | M. tuberculosis | ≤0.006 | N/A | Potent against drug-resistant strains |
| Compound 18 | HeLa cells | N/A | <150 | Disrupts Rab geranylgeranylation |
| This compound | TBD | TBD | TBD | Potential for further study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
